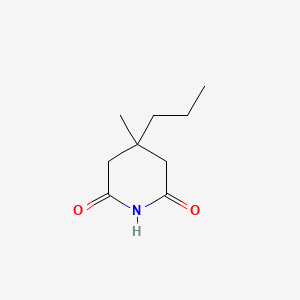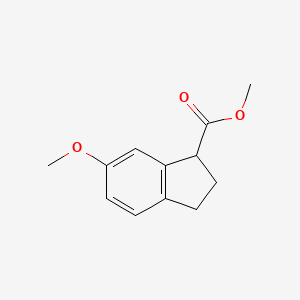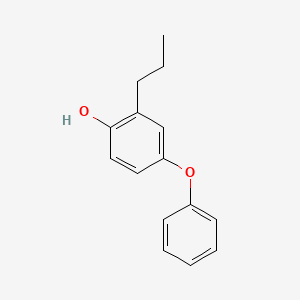
2-(N-benzylanilino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-benzylanilino)ethanol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further connected to an ethanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-benzylanilino)ethanol typically involves the reaction of benzylamine with aniline in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.
化学反応の分析
Types of Reactions: 2-(N-benzylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are often employed.
Major Products:
Oxidation: Formation of benzylideneaniline derivatives.
Reduction: Formation of benzylaniline derivatives.
Substitution: Formation of various substituted benzylaniline derivatives.
科学的研究の応用
2-(N-benzylanilino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(N-benzylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
2-(N-ethylanilino)ethanol: Similar structure but with an ethyl group instead of a benzyl group.
2-(N-methylanilino)ethanol: Similar structure but with a methyl group instead of a benzyl group.
N-(2-hydroxyethyl)aniline: Similar structure but without the benzyl group.
Uniqueness: 2-(N-benzylanilino)ethanol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-(N-benzylanilino)ethanol |
InChI |
InChI=1S/C15H17NO/c17-12-11-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
InChIキー |
VMIORCIXXWGAGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[6-(1-Aminoethyl)pyridin-2-yl]methanol](/img/structure/B8736229.png)




![octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one](/img/structure/B8736278.png)

